molecular formula C31H22N4O2 B1398193 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole CAS No. 1192873-56-5

5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazole

Cat. No. B1398193
Key on ui cas rn: 1192873-56-5
M. Wt: 482.5 g/mol
InChI Key: BRLUMRGDIVZAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946216B2

Procedure details

To 5-nitro-3-(pyridin-4-yl)-1-trityl-1H-indazoie (0.8954 g, 0.00185 mol), 10% activated palladium on carbon (0.8954 g, 1 eq by weight) was added. The reaction flask was put under vacuum, and methanol (18.5 mL) and ethyl acetate (2 mL) was added. Hydrogen gas was bubbled through the reaction for 15 minutes. The reaction was stirred at room temperature for and additional 16 h. The reaction was filtered through celite and concentrated under vacuo. The crude product (0.819 g, 95% yield) was progressed to the next step without further purification.
Quantity
0.8954 g
Type
reactant
Reaction Step One
Quantity
0.8954 g
Type
catalyst
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([C:13]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[N:8]=[C:7]2[C:32]1[CH:37]=[CH:36][N:35]=[CH:34][CH:33]=1)([O-])=O.CO>[Pd].C(OCC)(=O)C>[N:35]1[CH:36]=[CH:37][C:32]([C:7]2[C:6]3[C:10](=[CH:11][CH:12]=[C:4]([NH2:1])[CH:5]=3)[N:9]([C:13]([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)([C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:8]=2)=[CH:33][CH:34]=1

Inputs

Step One
Name
Quantity
0.8954 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=NN(C2=CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=NC=C1
Name
Quantity
0.8954 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
18.5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for and additional 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Hydrogen gas was bubbled through the reaction for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=NN(C2=CC=C(C=C12)N)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.819 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.